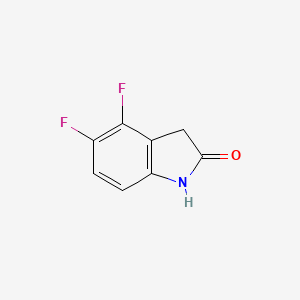

4,5-difluoroindolin-2-one

CAS No.: 850429-64-0

Cat. No.: VC3728019

Molecular Formula: C8H5F2NO

Molecular Weight: 169.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 850429-64-0 |

|---|---|

| Molecular Formula | C8H5F2NO |

| Molecular Weight | 169.13 g/mol |

| IUPAC Name | 4,5-difluoro-1,3-dihydroindol-2-one |

| Standard InChI | InChI=1S/C8H5F2NO/c9-5-1-2-6-4(8(5)10)3-7(12)11-6/h1-2H,3H2,(H,11,12) |

| Standard InChI Key | YUPHSWQGQCGBQH-UHFFFAOYSA-N |

| SMILES | C1C2=C(C=CC(=C2F)F)NC1=O |

| Canonical SMILES | C1C2=C(C=CC(=C2F)F)NC1=O |

Introduction

Chemical Properties and Structure

4,5-Difluoroindolin-2-one is a heterocyclic compound featuring a bicyclic structure with fluorine atoms positioned at the 4 and 5 positions of the indole ring. This structural arrangement significantly influences its chemical behavior and biological activity.

Basic Chemical Information

The compound possesses the following fundamental chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | 4,5-difluoro-1,3-dihydroindol-2-one |

| CAS Number | 850429-64-0 |

| Molecular Formula | C8H5F2NO |

| Molecular Weight | 169.13 g/mol |

| InChI | InChI=1S/C8H5F2NO/c9-5-1-2-6-4(8(5)10)3-7(12)11-6/h1-2H,3H2,(H,11,12) |

| InChI Key | YUPHSWQGQCGBQH-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=C(C=CC(=C2F)F)NC1=O |

The structural configuration of 4,5-difluoroindolin-2-one includes a fused indole ring with two fluorine atoms at the 4 and 5 positions, creating a distinctive chemical entity with enhanced reactivity compared to its non-fluorinated counterparts.

Physical Properties

The compound exhibits specific physical characteristics that influence its handling and application in research settings:

| Physical Property | Description |

|---|---|

| Physical State | Solid at room temperature |

| Solubility | Soluble in DMSO and other polar organic solvents |

| Melting Point | Not extensively documented in current literature |

| Stability | Generally stable under standard laboratory conditions |

Synthesis and Preparation Methods

The synthesis of 4,5-difluoroindolin-2-one involves specialized chemical processes that ensure high purity and yield.

Synthetic Routes

The preparation of 4,5-difluoroindolin-2-one typically involves fluorination of oxindole derivatives. A particularly effective method employs transition metal-free photochemical C–F activation, which offers a mild and operationally simple approach to overcome limitations associated with preparing fluorinated oxindole molecules through single C–F bond activation.

Applications in Scientific Research

4,5-Difluoroindolin-2-one demonstrates versatility across multiple scientific disciplines, making it a valuable compound for researchers.

Chemical Applications

In the field of chemistry, 4,5-difluoroindolin-2-one serves as an important building block for synthesizing complex organic molecules. Its unique structure, particularly the presence of fluorine atoms, makes it valuable in the development of novel chemical entities with specific properties.

Pharmaceutical Research

The compound has gained significant attention in pharmaceutical research due to its potential therapeutic applications. Researchers are actively investigating its efficacy in various disease models, particularly in oncology and infectious disease contexts.

Materials Science

In materials science, 4,5-difluoroindolin-2-one contributes to the development of new fluorinated materials with specialized properties. Its role as a precursor in synthesizing other fluorinated compounds expands its utility in this field.

Biological Activity

The biological profile of 4,5-difluoroindolin-2-one reveals significant potential in multiple therapeutic areas.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4,5-difluoroindolin-2-one. Research demonstrates its cytotoxic effects against various cancer cell lines, particularly colorectal cancer (HCT-116) and triple-negative breast cancer (MDA-MB-231).

Cytotoxicity Data

The following table summarizes key cytotoxicity findings:

| Cancer Cell Line | IC50 (μM) | Observed Mechanism of Action |

|---|---|---|

| HCT-116 (Colorectal) | 0.09 | G2/M phase arrest, ROS production |

| MDA-MB-231 (Breast) | 0.36 | Microtubule destabilization |

These values indicate potent activity against these cancer cell lines, with particularly strong efficacy against HCT-116 colorectal cancer cells.

Antimicrobial Activity

Beyond its anticancer effects, 4,5-difluoroindolin-2-one demonstrates promising antimicrobial properties. Studies indicate efficacy against various bacterial strains, positioning it as a candidate for further development as an antimicrobial agent.

Mechanism of Action

The biological effects of 4,5-difluoroindolin-2-one stem from multiple mechanisms at the cellular and molecular levels.

Anticancer Mechanisms

The compound's anticancer activity operates through several key mechanisms:

-

Cell Cycle Disruption: 4,5-difluoroindolin-2-one induces G2/M phase arrest in cancer cells, effectively preventing cell division and proliferation.

-

Oxidative Stress Induction: Treatment with the compound increases reactive oxygen species (ROS) production, leading to oxidative stress and subsequent cell death.

-

Cytoskeletal Disruption: The compound targets tubulin, resulting in destabilization of microtubules, which are essential for mitosis and cellular structure maintenance.

Biochemical Interactions

As an indole derivative, 4,5-difluoroindolin-2-one interacts with a variety of biological targets through its aromatic heterocyclic structure. These interactions include binding to receptors, inhibiting enzymes, and modulating signal transduction pathways. The compound influences biochemical pathways involved in cell signaling, metabolism, and gene expression.

Chemical Reactivity

Understanding the chemical behavior of 4,5-difluoroindolin-2-one provides insights into its potential applications and modifications.

Common Reaction Types

The compound participates in several important reaction types:

-

Oxidation Reactions: 4,5-difluoroindolin-2-one can be oxidized to form various oxindole derivatives using oxidizing agents such as potassium permanganate and hydrogen peroxide.

-

Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride can convert the compound into other fluorinated indole derivatives.

-

Substitution Reactions: The fluorine atoms in the compound can undergo substitution with other functional groups under appropriate conditions, typically using nucleophilic reagents like sodium methoxide or potassium tert-butoxide.

Clinical Studies and Case Reports

Investigational studies provide preliminary evidence of 4,5-difluoroindolin-2-one's therapeutic potential.

Cancer Treatment Studies

Clinical investigations have evaluated the efficacy of 4,5-difluoroindolin-2-one in treatment regimens. One notable study involved patients with advanced colorectal cancer treated with a regimen including this compound. Results showed significant tumor reduction in over 60% of patients after treatment.

| Study Parameter | Outcome |

|---|---|

| Advanced Colorectal Cancer Response | Tumor shrinkage in >60% of patients |

| Side Effect Profile | Minimal compared to standard chemotherapeutics |

Comparison with Related Compounds

Analyzing structural analogues provides context for understanding 4,5-difluoroindolin-2-one's unique properties.

7-Bromo-4,5-difluoro-indolin-2-one

A closely related compound, 7-bromo-4,5-difluoro-indolin-2-one (CAS: 2090777-89-0), shares the 4,5-difluoro-indolin-2-one core structure but includes a bromine atom at the 7-position. This structural modification results in distinct differences:

| Property | 4,5-Difluoroindolin-2-one | 7-Bromo-4,5-difluoro-indolin-2-one |

|---|---|---|

| Molecular Formula | C8H5F2NO | C8H4BrF2NO |

| Molecular Weight | 169.13 g/mol | 248.02 g/mol |

| Applications | Anticancer research, antimicrobial studies | API intermediates for pharmaceutical industry |

The addition of the bromine atom significantly increases the molecular weight and may alter the biological activity profile and pharmaceutical applications .

Future Research Directions

The promising profile of 4,5-difluoroindolin-2-one suggests several valuable research avenues.

Structure-Activity Relationship Studies

Further investigation into structure-activity relationships could elucidate how structural modifications affect biological activity. This could lead to the development of more potent and selective derivatives with enhanced therapeutic properties.

Combination Therapy Approaches

Exploring synergistic effects when 4,5-difluoroindolin-2-one is combined with established therapeutic agents could reveal novel treatment strategies for cancer and infectious diseases.

Expanded Clinical Investigations

Broader clinical studies would help establish the compound's efficacy, safety profile, and optimal dosing regimens in human subjects across different disease contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume